(3-Amino-2,5,6-trifluorophenyl)methanol
Description
(3-Amino-2,5,6-trifluorophenyl)methanol is a fluorinated aromatic alcohol with a benzyl alcohol backbone substituted with an amino group at the 3-position and fluorine atoms at positions 2, 5, and 5. Such compounds are typically utilized in pharmaceuticals and agrochemicals due to enhanced metabolic stability and bioavailability conferred by fluorine substitutions .
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
(3-amino-2,5,6-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H6F3NO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1,12H,2,11H2 |
InChI Key |
JJICYBNOMYNJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CO)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural and molecular features of (3-Amino-2,5,6-trifluorophenyl)methanol and its analogs:
*Note: Data for this compound inferred from analogs.
Key Observations:
- Fluorine Substitution: The trifluoro derivative has one additional fluorine compared to the difluoro analog , which increases molecular weight by ~18 g/mol and enhances electron-withdrawing effects. This likely lowers the pKa of the hydroxyl group, making it more acidic than non-fluorinated analogs like 3-amino-2-methylphenol .
- Functional Group Variations: The ethanol derivative with a trifluoromethyl group exhibits higher molecular weight (205.18 g/mol) due to the CF₃ group and longer carbon chain.
- Bromine vs. Hydroxyl : The brominated analog replaces the hydroxyl group with bromine, significantly altering reactivity (e.g., susceptibility to nucleophilic substitution) and physical properties (e.g., higher density).
Physicochemical and Reactivity Trends
- Acidity: Fluorine substitutions increase the acidity of the hydroxyl group. The trifluoro derivative is expected to be more acidic (pKa ~8–10) than the difluoro analog (pKa ~9–11) and far more acidic than non-fluorinated 3-amino-2-methylphenol (pKa ~10–12) .
- Solubility: Fluorine atoms reduce polarity but enhance lipid solubility. The trifluoro compound may exhibit lower water solubility than the difluoro analog but higher than the CF₃-containing ethanol derivative .
- Synthetic Accessibility : Analogous compounds (e.g., ’s triazine derivative) are synthesized via DIBAL-H reduction of esters , suggesting similar routes for the target compound. However, multiple fluorines may necessitate stringent conditions to avoid defluorination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
